molecular formula C14H17ClN4O2 B2915137 Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride CAS No. 1396886-50-2

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride

Cat. No.: B2915137
CAS No.: 1396886-50-2
M. Wt: 308.77
InChI Key: JDEDDYDONGJLHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:

  • Formation of the Pyrimidine Core: The pyrimidine ring is constructed using a suitable starting material, such as an amine and a β-diketone, under acidic conditions.

  • Amination: The pyrimidine core is then subjected to amination to introduce the amino group at the 4-position.

  • Methylation: The pyrimidine ring is methylated at the 6-position to introduce the methyl group.

  • Coupling Reaction: The pyrimidine derivative is then coupled with 4-aminobenzoic acid ethyl ester to form the desired compound.

  • Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Ethyl 4-((4-amino-6-methylpyrimidin-2-yl)amino)benzoate hydrochloride is similar to other pyrimidine derivatives, such as 2-aminopyrimidine and 4-aminopyrimidine. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. Other similar compounds include:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • 4-Amino-6-methylpyrimidin-2-ol

  • Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

These compounds share the pyrimidine core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

ethyl 4-[(4-amino-6-methylpyrimidin-2-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2.ClH/c1-3-20-13(19)10-4-6-11(7-5-10)17-14-16-9(2)8-12(15)18-14;/h4-8H,3H2,1-2H3,(H3,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEDDYDONGJLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=CC(=N2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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